Dimethyl 4-(2-fluorophenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(2-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a fluorophenyl group and a methoxyphenylmethyl group
Preparation Methods
The synthesis of 3,5-DIMETHYL 4-(2-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
3,5-DIMETHYL 4-(2-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-DIMETHYL 4-(2-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(2-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmission. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
3,5-DIMETHYL 4-(2-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the fluorophenyl and methoxyphenylmethyl groups in 3,5-DIMETHYL 4-(2-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE makes it unique and may confer specific advantages in certain applications.
Properties
Molecular Formula |
C23H22FNO5 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
dimethyl 4-(2-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H22FNO5/c1-28-16-10-8-15(9-11-16)12-25-13-18(22(26)29-2)21(19(14-25)23(27)30-3)17-6-4-5-7-20(17)24/h4-11,13-14,21H,12H2,1-3H3 |
InChI Key |
RUMCVWAEDBZARN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC=CC=C3F)C(=O)OC |
Origin of Product |
United States |
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